(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with an aminocyclopentane carbonyl group and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Aminocyclopentane Carbonyl Group: This step involves the reaction of the pyrrolidine intermediate with a cyclopentanone derivative, followed by reductive amination to introduce the amino group.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation of the pyrrolidine ring at the 3-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the aminocyclopentane moiety can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols and amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels. The aminocyclopentane carbonyl group and hydroxyl group may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(1-aminocyclohexanecarbonyl)pyrrolidin-3-ol hydrochloride: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
(3R)-1-(1-aminocyclopentanecarbonyl)piperidin-3-ol hydrochloride: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
2742623-80-7 |
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Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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